REACTION_CXSMILES
|
[Br:1][CH2:2][C:3](Br)=[O:4].[N+:6]([C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][NH2:17])=[CH:11][CH:10]=1)([O-:8])=[O:7]>C(Cl)Cl>[N+:6]([C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH2:16][NH:17][C:3](=[O:4])[CH2:2][Br:1])=[CH:13][CH:14]=1)([O-:8])=[O:7]
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Name
|
|
Quantity
|
4 mmol
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Type
|
reactant
|
Smiles
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BrCC(=O)Br
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)CCN
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Name
|
hydrochloride salt
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
Then, the reaction mixture was stirred at 0° C. for 1 h
|
Duration
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1 h
|
Type
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FILTRATION
|
Details
|
The resulting precipitate was filtered off
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Type
|
WASH
|
Details
|
washed twice with 10 mL CH2Cl2, which
|
Type
|
WASH
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Details
|
Chromatography over 20 g silica gel and elution with 5:3 ethyl acetate
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Name
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|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CCNC(CBr)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |